![molecular formula C14H15BrN2S B5861861 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole](/img/structure/B5861861.png)
5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole is an organic compound that belongs to the indole family. It is commonly used in scientific research for its potential pharmacological properties.
作用機序
The exact mechanism of action of 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole is not fully understood. However, it is known to inhibit CDKs and GSK-3, which are involved in cell cycle regulation and cell signaling pathways. It is also thought to induce apoptosis in cancer cells by activating the caspase cascade. The anti-inflammatory and neuroprotective effects are believed to be due to its ability to modulate the activity of various enzymes and signaling pathways.
Biochemical and Physiological Effects
In vitro studies have shown that 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole inhibits the activity of CDKs and GSK-3, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of pro-inflammatory cytokines. In animal models, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole in lab experiments is its high potency and selectivity as a kinase inhibitor. It also has a relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is that its pharmacokinetic properties are not well understood, which may affect its efficacy in vivo.
将来の方向性
There are several potential future directions for research on 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to better understand its pharmacokinetic properties and efficacy in vivo. Additionally, research could focus on developing more potent and selective analogs of 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole.
合成法
The synthesis of 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole involves a multi-step process. The starting material is 3-nitroindole, which is first reduced to 3-aminoindole. The amino group is then protected with a carbobenzyloxy group, and the bromine atom is introduced using N-bromosuccinimide. The piperidine moiety is added through a carbon disulfide-mediated reaction, followed by deprotection of the carbobenzyloxy group to yield the final product.
科学的研究の応用
5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole has been extensively studied for its potential pharmacological properties. It has been shown to have activity as a kinase inhibitor, particularly against cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). It has also been investigated as a potential anti-cancer agent, as it induces apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects.
特性
IUPAC Name |
(5-bromo-1H-indol-3-yl)-piperidin-1-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2S/c15-10-4-5-13-11(8-10)12(9-16-13)14(18)17-6-2-1-3-7-17/h4-5,8-9,16H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMRTEVXXIXWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CNC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromo-1H-indol-3-yl)(piperidin-1-yl)methanethione |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。